Sinapinic acid

MALDI-TOF MS Proteomics Analytical Chemistry

For laboratories requiring a validated MALDI-TOF MS matrix for high-molecular-weight protein analysis, Sinapinic acid (CAS 530-59-6) is the preferred choice, delivering reproducible crystallization and optimal ion yields. Its unique 3,5-dimethoxy substitution also makes it a critical reference for antioxidant assays (FRAP/CUPRAC) and antimicrobial R&D. Procure assay-ready, high-purity material to ensure data integrity and benchmark performance against ferulic/caffeic acid analogs.

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
CAS No. 530-59-6
Cat. No. B192393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinapinic acid
CAS530-59-6
Synonyms(E)-sinapic acid
2-propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-
3,5-dimethoxy-4-hydroxycinnamic acid
4-hydroxy-3,5-dimethoxycinnamic acid
cinnamic acid, 4-hydroxy-3,5-dimethoxy-, (E)-
sinapic acid
sinapic acid, (E)-
sinapinic acid
synapitic acid
trans-sinapic acid
trans-sinapinic acid
Molecular FormulaC11H12O5
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=CC(=O)O
InChIInChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3-
InChIKeyPCMORTLOPMLEFB-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sinapinic Acid (CAS 530-59-6) for Research and Industrial Procurement: A Hydroxycinnamic Acid with Distinctive Analytical and Bioactive Properties


Sinapinic acid (CAS 530-59-6), a naturally occurring hydroxycinnamic acid belonging to the phenylpropanoid family, is characterized by its 3,5-dimethoxy-4-hydroxycinnamic acid structure [1]. It is extensively found in plants of the Brassicaceae family and is recognized for its dual utility: it serves as a preferred matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) for protein analysis and exhibits quantifiable bioactivities, including antioxidant and antimicrobial effects, which distinguish it from closely related phenolic acids [2].

Why Sinapinic Acid Cannot Be Simply Substituted with Other Hydroxycinnamic Acids in Critical Applications


Despite sharing a common hydroxycinnamic acid backbone, compounds like ferulic acid, caffeic acid, and p-coumaric acid cannot be freely interchanged with sinapinic acid. The unique 3,5-dimethoxy substitution pattern on its phenolic ring fundamentally alters its physicochemical and functional profile [1]. This structural specificity translates into significant, quantifiable differences in solubility, antioxidant potency across different assay mechanisms, antimicrobial spectrum, and critically, its established role as a preferred analytical matrix for high-molecular-weight proteins—a function for which its closest analogs are either unsuitable or markedly inferior [2].

Quantitative Differentiation of Sinapinic Acid Against Key Comparators: A Procurement-Focused Evidence Guide


MALDI-TOF MS Performance: Sinapinic Acid as the Preferred Matrix for Protein Analysis

Sinapinic acid (SA) is widely recognized and utilized as a standard matrix for the analysis of high-molecular-weight proteins in MALDI-TOF MS [1]. While other common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are preferred for peptides due to higher ionization efficiency, SA is specifically designated as the first-choice matrix for protein analysis, particularly for proteins >10 kDa, due to its ability to produce superior spectral quality with reduced adduct formation [2].

MALDI-TOF MS Proteomics Analytical Chemistry

Superior Antioxidant Activity in FRAP and CUPRAC Assays Relative to Ferulic Acid

In a direct comparative study evaluating the antioxidant activity of several phenolic acids at a concentration of 50 µM, sinapinic acid demonstrated significantly superior performance in FRAP and CUPRAC assays compared to its close structural analog, ferulic acid [1]. While caffeic acid showed the highest potency in the DPPH radical scavenging assay, sinapinic acid's performance in metal ion reducing assays (FRAP, CUPRAC) was comparable to or exceeded that of caffeic acid [1].

Antioxidant Assays Free Radical Scavenging Bioactivity Screening

Comparative Aqueous Solubility: Moderate Profile Differentiates from Ferulic and Caffeic Acids

The aqueous solubility of sinapinic acid is distinct from its structural analogs, which has direct implications for its handling and formulation [1]. In a controlled comparison, sinapinic acid's solubility (0.631 mg/mL) is lower than that of caffeic acid but higher than that of ferulic acid, positioning it as a moderately soluble compound within this class [1].

Formulation Science Solubility Profiling Physicochemical Characterization

Distinct Antimicrobial Activity Spectrum and Potency Ranking (RICI)

A study evaluating the antimicrobial activity of various phenolic acids using the Relative Inhibitory Capacity Index (RICI) identified sinapinic acid as the most effective compound among those tested against a panel of microorganisms [1]. It exhibited a broader zone of inhibition and a lower Minimum Inhibitory Concentration (MIC) range compared to 4-hydroxybenzoic acid [1]. However, in a separate study focused on S. epidermidis, sinapinic acid demonstrated weak intrinsic activity (MIC 2048-4096 mg/L) but showed synergistic potential when combined with β-lactam antibiotics [2].

Antimicrobial Susceptibility Testing Natural Antimicrobials Microbiology

Sinapinic Acid Procurement Guide: Aligning Application Scenarios with Quantified Performance Advantages


Proteomics Core Facilities and Mass Spectrometry Laboratories

For routine and advanced protein identification and characterization using MALDI-TOF MS, sinapinic acid is the validated, preferred matrix [1]. Laboratories should procure high-purity sinapinic acid to ensure reproducible crystallization, minimal background noise, and optimal ion yields for proteins >10 kDa, thereby maximizing instrument performance and data quality. This application leverages the compound's unique, matrix-specific performance advantages over alternatives like CHCA or DHB for proteinaceous analytes [2].

Natural Product and Antioxidant Research Programs

In studies comparing the antioxidant mechanisms and potency of phenolic acids, sinapinic acid serves as a critical reference compound due to its specific activity profile [1]. Research groups focused on electron-transfer based antioxidant assays (e.g., FRAP, CUPRAC) should prioritize sinapinic acid as a positive control or test article, as it consistently demonstrates superior reducing power compared to its analog ferulic acid under standardized conditions [1].

Antimicrobial Susceptibility and Synergy Studies

Investigators exploring alternatives or adjuvants to conventional antibiotics can utilize sinapinic acid to build upon established findings [1]. Its demonstrated broad-spectrum activity with a high RICI score makes it a suitable lead compound for novel antimicrobial development [1]. Furthermore, studies investigating combination therapies should incorporate sinapinic acid based on documented synergistic interactions with β-lactam antibiotics against S. epidermidis strains [2].

Formulation and Drug Delivery Feasibility Studies

In early-stage pharmaceutical development involving hydroxycinnamic acids, sinapinic acid's distinct solubility profile (0.631 mg/mL in water) is a critical design parameter [1]. Researchers should procure sinapinic acid for comparative solubility and formulation screens to determine the most viable lead compound for a given delivery system. Its intermediate solubility necessitates specific solvent systems (e.g., DMSO, ethanol) and distinguishes it from both the more soluble caffeic acid and less soluble ferulic acid [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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